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molecular formula C6H4Br2O2 B082636 2,5-Dibromohydroquinone CAS No. 14753-51-6

2,5-Dibromohydroquinone

Cat. No. B082636
M. Wt: 267.9 g/mol
InChI Key: VALXCIRMSIFPFN-UHFFFAOYSA-N
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Patent
US06525063B2

Procedure details

To a solution of 2,5-dibromohydroquinone (1) (5 g, 18.6 mol) in acetonitrile (250 ml) was added cerium ammonium nitrate (21.4 g, 39.0 mmol), in small portions. The clear orange solution was stirred for 10 min at room temperature, diluted with water (80 ml) and extracted with chloroform (3×200 ml). The combined chloroform layers were dried over sodium sulphate and evaporated, yielding 3.5 g (71%) of the quinone (2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([OH:9])[C:6]([Br:10])=[CH:5][C:3]=1[OH:4].[N+]([O-])([O-])=O.[NH4+].[Ce]>C(#N)C.O>[Br:1][C:2]1[C:3](=[O:4])[CH:5]=[C:6]([Br:10])[C:7](=[O:9])[CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(O)C=C(C(=C1)O)Br
Name
cerium ammonium nitrate
Quantity
21.4 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The clear orange solution was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform layers were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(C=C(C(C1)=O)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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